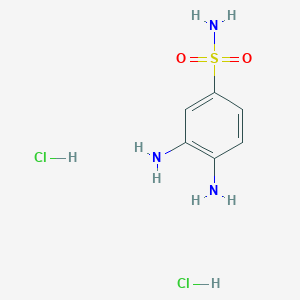

3,4-Diaminobenzenesulfonamide, diHCl

Description

Contextualization within Benzenesulfonamide (B165840) Chemistry and Diaminoaromatic Compounds

3,4-Diaminobenzenesulfonamide (B1301043), diHCl belongs to two important classes of organic compounds: benzenesulfonamides and diaminoaromatic compounds. The benzenesulfonamide group (a benzene (B151609) ring attached to a sulfonamide group, -SO2NH2) is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This group is a cornerstone of many therapeutic agents, most notably the sulfonamide antibiotics, often referred to as "sulfa drugs." These drugs function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase in bacteria, which is essential for folic acid synthesis. nih.gov

The presence of two amino groups on the aromatic ring classifies it as a diaminoaromatic compound. This feature makes it a highly reactive and versatile intermediate in organic synthesis. The ortho-positioning of the two amino groups (at the 3 and 4 positions of the benzene ring) is particularly significant as it allows for the facile construction of various heterocyclic ring systems.

Historical Perspective of Chemical Utility and Development Pathways

The history of 3,4-Diaminobenzenesulfonamide, diHCl is intrinsically linked to the broader history of sulfonamide chemistry. The discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which is metabolized in the body to sulfanilamide, marked the beginning of the era of sulfa drugs and spurred extensive research into benzenesulfonamide derivatives. nih.gov While specific historical details on the initial synthesis and utility of this compound are not extensively documented in readily available literature, its development can be understood within the context of the search for new bioactive molecules derived from the benzenesulfonamide scaffold.

The general synthetic approach to diaminobenzenesulfonamides often involves a multi-step process starting from more readily available materials. For instance, a common pathway could involve the chlorosulfonation of a protected aniline (B41778) derivative, followed by amination to form the sulfonamide. Subsequent nitration and reduction steps would then introduce the two amino groups onto the benzene ring. The preparation of the dihydrochloride (B599025) salt is typically achieved by treating the free base with hydrochloric acid, which enhances the compound's stability and solubility in certain solvents.

Overview of Research Trajectories for this compound

The primary research application of this compound lies in its use as a precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activities. The two adjacent amino groups serve as a reactive handle for condensation reactions with various electrophiles to form fused ring systems.

One of the most prominent research trajectories involves the synthesis of benzimidazole (B57391) derivatives. The reaction of 3,4-diaminobenzenesulfonamide with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 2-substituted benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

Another significant area of research is the development of carbonic anhydrase inhibitors. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govdrugbank.com The sulfonamide group is a key pharmacophore for potent carbonic anhydrase inhibition, and researchers have utilized this compound as a starting material to synthesize novel inhibitors with modified properties. nih.govnih.gov

Furthermore, the amino groups of this compound can be chemically modified to introduce other functional groups, leading to the creation of libraries of novel compounds for high-throughput screening in drug discovery programs. These derivatives have been investigated for a variety of therapeutic targets.

Below is a table summarizing some of the key research applications of this compound:

| Research Application | Description |

| Synthesis of Benzimidazoles | Utilized as a key building block for the construction of the benzimidazole ring system, a core structure in many medicinally important compounds. |

| Development of Carbonic Anhydrase Inhibitors | Serves as a starting material for the synthesis of novel sulfonamide-based inhibitors of carbonic anhydrase for potential therapeutic use. nih.govdrugbank.comnih.gov |

| Precursor for Bioactive Molecules | The versatile reactivity of the amino groups allows for the synthesis of a wide range of derivatives that are screened for various biological activities. |

| Combinatorial Chemistry | Employed in the generation of compound libraries for drug discovery, leveraging its ability to be readily functionalized. |

Properties

IUPAC Name |

3,4-diaminobenzenesulfonamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.2ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;;/h1-3H,7-8H2,(H2,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINLQCVOMUXYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Diaminobenzenesulfonamide, Dihcl and Its Precursors

Established Synthetic Routes and Strategies

Traditional synthetic approaches to 3,4-Diaminobenzenesulfonamide (B1301043) and its precursors rely on fundamental organic reactions. These routes often involve the sequential introduction of the sulfonamide and amino groups, typically through nitration and reduction steps.

Catalytic reduction is a cornerstone technique for the synthesis of aromatic amines from their corresponding nitro compounds. This method is widely favored in both laboratory and industrial settings due to its high efficiency and the clean nature of the products obtained. The process typically involves the hydrogenation of the nitro groups in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium, platinum, or nickel, often supported on activated carbon (e.g., Pd/C). The reduction is carried out under a hydrogen atmosphere, and the reaction conditions, such as pressure, temperature, and solvent, are optimized to ensure complete conversion. For the synthesis of diaminobenzenesulfonamides, a dinitro precursor is required. The catalytic hydrogenation of a dinitrobenzenesulfonamide intermediate would proceed to yield the desired diamine.

The general reaction is as follows: R-(NO₂)₂ + 6H₂ --(Catalyst)--> R-(NH₂)₂ + 4H₂O

Recent research has also focused on developing more eco-friendly and efficient catalytic systems. For instance, manganese oxide nanoparticles loaded on zeolite have been shown to be effective for the catalytic reduction of p-nitrophenol to p-aminophenol, a process that shares mechanistic similarities with the reduction of dinitrobenzenesulfonamides. nih.govresearchgate.net Such advancements highlight the ongoing efforts to improve the sustainability of catalytic reduction processes. The efficiency of these reductions can be very high, with some systems achieving complete conversion in under 30 minutes. nih.gov

The synthesis of the necessary precursors for 3,4-Diaminobenzenesulfonamide involves a series of well-established electrophilic aromatic substitution and nucleophilic substitution reactions. A plausible synthetic pathway often starts with a readily available benzene (B151609) derivative.

Nitration: The introduction of nitro groups onto the aromatic ring is a critical step. This is typically achieved by treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. To obtain a 3,4-disubstituted pattern, the directing effects of the substituents already present on the ring are crucial. For instance, starting with a compound that directs incoming electrophiles to the meta and para positions could be a strategic choice. The nitration of substituted benzenes is a common industrial process, though it requires careful handling due to the hazardous nature of nitric acid. acs.org

Chlorosulfonation: The sulfonamide group is typically introduced via a sulfonyl chloride intermediate. Chlorosulfonation involves the reaction of an aromatic compound with chlorosulfonic acid. For example, the synthesis of p-aminobenzenesulfonamide (sulfanilamide) often starts with the chlorosulfonation of acetanilide. google.com A similar strategy could be employed, where a suitably protected aminobenzene or another precursor is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride.

Amination: The sulfonyl chloride intermediate is then converted to the sulfonamide by reaction with ammonia (B1221849) or an amine. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, displacing the chloride from the sulfonyl chloride group. The reaction is typically carried out in an aqueous or alcoholic solution of ammonia. google.com

A potential synthetic sequence could involve the nitration of a starting material to produce a dinitrobenzene derivative, followed by chlorosulfonation and then amination to form the dinitrobenzenesulfonamide precursor, which is then reduced as described in the previous section.

Advanced and Novel Synthetic Protocols

Modern synthetic chemistry aims to develop methods that are not only efficient but also environmentally benign and suitable for large-scale production.

Achieving high yields and purity is a primary goal in chemical synthesis. For multi-step syntheses like that of 3,4-Diaminobenzenesulfonamide, optimizing each step is crucial. This can involve the careful selection of reagents, catalysts, and reaction conditions. For example, in sulfonamide synthesis, the use of highly efficient catalysts like CsF-Celite has been reported to produce various sulfonamides in high yields under solvent-free conditions. ekb.eg

Furthermore, methods that reduce the number of synthetic steps, such as one-pot syntheses, are highly desirable. Biocatalysis, using whole-cell systems or isolated enzymes, is emerging as a powerful tool to produce aromatic amines with high conversion rates, often exceeding 98%. researchgate.net These biological methods can offer high selectivity and reduce the need for protecting groups and extensive purification steps.

The table below summarizes some exemplary data on high-yield reactions relevant to the synthesis of aromatic amines and sulfonamides.

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

| Catalytic Reduction | p-Nitrophenol | MnO₂/Zeolite, NaBH₄ | 100% | nih.gov |

| Biocatalysis | L-tyrosine | E. coli whole-cell system | >98% | researchgate.net |

| Sulfonylation | Primary amines, Sulfonyl chlorides | CsF-Celite, solvent-free | High | ekb.eg |

| One-Pot Synthesis | Glyoxal (B1671930), other raw materials | High pressure | 43% | researchgate.net |

This table is for illustrative purposes and shows yields for related transformations.

Sustainability in chemical manufacturing involves minimizing waste, reducing energy consumption, and using renewable resources. rsc.org The traditional synthesis of aromatic amines often relies on petroleum-based feedstocks and hazardous reagents like nitric acid. acs.org

There is a growing interest in producing aromatic amines from renewable feedstocks, such as lignin-derived monomers. acs.org These bio-based routes avoid the hazardous nitration step by starting with molecules that already contain useful functional groups. acs.org Biocatalytic and metabolic engineering approaches are also at the forefront of sustainable production. researchgate.netnih.gov For example, engineered E. coli strains have been developed for the high-titer production of aromatic amines like tyramine (B21549) and dopamine (B1211576) from simple carbon sources like glycerol. nih.gov

For large-scale production, continuous flow chemistry offers several advantages over traditional batch processing. Flow systems can improve reaction safety, enhance heat and mass transfer, and allow for better control over reaction parameters, potentially leading to higher yields and purity. researchgate.net

Derivatization Strategies from 3,4-Diaminobenzenesulfonamide, diHCl

The structure of 3,4-Diaminobenzenesulfonamide, featuring two adjacent amino groups (an o-phenylenediamine (B120857) moiety) and a sulfonamide group, offers multiple sites for chemical modification or derivatization.

The primary site for derivatization is the pair of vicinal amino groups. o-Phenylenediamines are versatile precursors for the synthesis of various heterocyclic compounds. For instance, they can react with carboxylic acids or their derivatives to form benzimidazoles, a common scaffold in medicinal chemistry. The reaction with 1,2-dicarbonyl compounds yields quinoxalines, while reaction with nitrous acid can produce benzotriazoles.

The sulfonamide group itself can also be a point of derivatization. The hydrogen atoms on the sulfonamide nitrogen can be substituted, for example, through alkylation. Furthermore, the amino groups can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of functional groups. Derivatizing agents like benzoyl chloride or dansyl chloride are commonly used to modify primary and secondary amines, which could be applied to 3,4-Diaminobenzenesulfonamide to alter its properties for analytical or other purposes. sdiarticle4.comnih.gov

These derivatization strategies allow for the synthesis of a diverse library of compounds from 3,4-Diaminobenzenesulfonamide, enabling its use as a building block in the development of new materials and biologically active molecules.

Reactions Involving Amine Functionalities

The presence of two adjacent amino groups on the benzene ring of 3,4-Diaminobenzenesulfonamide makes it an ideal substrate for a variety of condensation and substitution reactions. These transformations allow for the elaboration of the core structure, leading to compounds with a wide range of potential applications.

Cyclocondensation: The reaction of ortho-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the formation of quinoxaline (B1680401) derivatives. While specific examples utilizing 3,4-Diaminobenzenesulfonamide are not extensively detailed in readily available literature, the general principle involves the condensation of the diamine with a dicarbonyl compound, such as glyoxal or benzil, typically under acidic or neutral conditions, to yield the corresponding quinoxaline-6-sulfonamide.

Schiff Base Formation: The primary amino groups of 3,4-Diaminobenzenesulfonamide readily undergo condensation with aromatic aldehydes to form Schiff bases, also known as imines. This reaction is typically carried out by refluxing the diamine and the aldehyde in a suitable solvent, often with catalytic amounts of acid. The formation of the C=N double bond is a reversible process, and the resulting Schiff bases can serve as versatile intermediates for the synthesis of more complex molecules. For instance, the condensation of o-phenylenediamines with aldehydes is a key step in some benzimidazole (B57391) synthesis pathways.

Acylation: The amine functionalities can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to neutralize the hydrogen chloride byproduct. semanticscholar.orgorientjchem.orgtandfonline.com This reaction introduces an acyl group onto one or both of the nitrogen atoms. The choice of reaction conditions, including the solvent, base, and temperature, can influence the degree of acylation. N-acylsulfonamides are a significant class of compounds with diverse biological activities. orientjchem.org

Alkylation: N-alkylation of the amino groups can be achieved using alkyl halides. nih.gov The reaction typically requires a base to deprotonate the amine, making it a more potent nucleophile. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

| Reaction Type | Reagents/Conditions | Product Type |

| Cyclocondensation | 1,2-Dicarbonyl compounds (e.g., glyoxal, benzil), acidic or neutral conditions | Quinoxaline-6-sulfonamides |

| Schiff Base Formation | Aromatic aldehydes, reflux in a suitable solvent (e.g., ethanol) | Di-imine derivatives |

| Acylation | Acid chlorides, acid anhydrides, base (e.g., pyridine, triethylamine) | N-Acyl-3,4-diaminobenzenesulfonamide derivatives |

| Alkylation | Alkyl halides, base | N-Alkyl-3,4-diaminobenzenesulfonamide derivatives |

Modifications at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) itself can be a site for chemical modification, although reactions directly at this moiety on the 3,4-diaminobenzenesulfonamide core are less commonly reported in comparison to the reactions of the amino groups. Generally, the hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for subsequent reactions.

N-alkylation or N-arylation of the sulfonamide can be achieved under specific conditions, often requiring strong bases and suitable electrophiles. nih.gov Furthermore, the sulfonamide group can be involved in cyclization reactions to form heterocyclic systems incorporating the sulfur atom. For instance, reactions with appropriate bifunctional reagents could potentially lead to the formation of benzothiadiazine derivatives. However, specific literature detailing these modifications on 3,4-diaminobenzenesulfonamide is limited.

Formation of Polyheterocyclic Systems

The ortho-diamine functionality of 3,4-Diaminobenzenesulfonamide is a key structural feature that enables its use as a building block for the synthesis of various fused heterocyclic systems.

Benzimidazoles: The condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a fundamental method for the synthesis of benzimidazoles. When 3,4-Diaminobenzenesulfonamide is reacted with an aldehyde, typically in the presence of an oxidizing agent or under acidic conditions, it can lead to the formation of 2-substituted-1H-benzimidazole-5-sulfonamides. scielo.brresearchgate.netbeilstein-journals.org A variety of catalysts, including chlorosulfonic acid, have been reported to facilitate this transformation. researchgate.net

Thiadiazines: The synthesis of benzothiadiazine derivatives can be accomplished through various routes. One common approach involves the reaction of an o-phenylenediamine with a source of sulfur and a carbonyl compound or through the cyclization of pre-functionalized precursors. For instance, the reaction of an appropriate aniline (B41778) with chlorosulfonyl isocyanate can lead to the formation of a benzothiadiazine-1,1-dioxide ring system. nih.gov While direct synthesis from 3,4-diaminobenzenesulfonamide is not prominently documented, its structural motif is present in various benzothiadiazine derivatives. nih.govmdpi.comresearchgate.netnih.gov

Triazoles: The synthesis of triazole-containing compounds from ortho-diaminoaryl precursors can be achieved through multi-step sequences. One potential pathway involves the diazotization of one of the amino groups, followed by an intramolecular cyclization or reaction with a suitable three-atom component. The literature describes the synthesis of sulfonamide-containing 1,2,4-triazoles and 1,3,4-thiadiazoles, highlighting the compatibility of the sulfonamide group in these synthetic transformations. nih.govfrontiersin.orgnih.govfrontiersin.org

Quinazolinones: Quinazolinone sulfonamides are a class of compounds that have attracted significant interest. frontiersin.orgresearchgate.netnih.govnih.govfarmaceut.org The synthesis of these hybrids can be achieved through various strategies. One common method involves the cyclocondensation of an anthranilic acid derivative with an appropriate amine and a one-carbon source. Alternatively, 4-isothiocyanatobenzenesulfonamide (B1195122) can be reacted with an amino acid to form a thiourea (B124793) intermediate, which can then be cyclized to the quinazolinone core. nih.gov

| Heterocyclic System | Key Precursors/Reagents | General Conditions | Resulting Scaffold |

| Benzimidazoles | Aldehydes, Carboxylic acids (or derivatives) | Oxidizing agent or acidic conditions | 2-Substituted-1H-benzimidazole-5-sulfonamide |

| Thiadiazines | Sulfur-containing reagents, Carbonyl compounds | Varies depending on specific route | Benzothiadiazine derivatives |

| Triazoles | Diazotizing agents, Cyclization reagents | Multi-step sequences | Benzotriazole or other triazole sulfonamides |

| Quinazolinones | Anthranilic acid derivatives, Isothiocyanates | Cyclocondensation | Quinazolinone-sulfonamide hybrids |

Chemical Reactivity and Transformation Mechanisms of 3,4 Diaminobenzenesulfonamide, Dihcl

Electrophilic and Nucleophilic Character of Functional Groups

The chemical reactivity of 3,4-Diaminobenzenesulfonamide (B1301043) is dictated by the interplay of its functional groups: two primary amino groups (-NH₂) at positions 3 and 4, and a sulfonamide group (-SO₂NH₂) at position 1, all attached to a benzene (B151609) ring. ontosight.ai The dihydrochloride (B599025) (diHCl) salt form indicates that the two basic amino groups are protonated to form ammonium (B1175870) groups (-NH₃⁺Cl⁻).

Nucleophilic Character: In its free base form, the molecule's primary sites of nucleophilicity are the lone pairs of electrons on the nitrogen atoms of the two amino groups. libretexts.org These ortho-positioned amino groups make the compound an excellent precursor for cyclization reactions. nih.gov The electron-rich benzene ring can also act as a nucleophile in electrophilic aromatic substitution reactions, although its reactivity is significantly modulated by the attached functional groups. quora.com

Electrophilic Character: The compound itself does not possess strong electrophilic sites. However, the carbon atoms of the benzene ring can be considered weakly electrophilic due to the inductive and resonance effects of the substituents. masterorganicchemistry.com Reactions typically involve an external electrophilic reagent that attacks the nucleophilic amino groups or the aromatic ring. libretexts.orgmasterorganicchemistry.com

Influence of Functional Groups on Reactivity:

Amino Groups (-NH₂): In the unprotonated state, these are strong activating groups and ortho-, para-directing for electrophilic aromatic substitution due to their electron-donating resonance effect. Their primary role, however, is as nucleophiles in condensation and cyclization reactions. libretexts.org

Sulfonamide Group (-SO₂NH₂): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position. This deactivating effect reduces the nucleophilicity of the benzene ring.

Dihydrochloride (diHCl) Form: In the salt form, the amino groups are protonated to -NH₃⁺. This protonation completely neutralizes their nucleophilic character and transforms them into strongly deactivating, meta-directing groups. For the compound to act as a nucleophile, a base must be used to deprotonate the ammonium ions and regenerate the free amino groups.

The key to the reactivity of 3,4-Diaminobenzenesulfonamide, diHCl lies in the liberation of the free diamine, which then serves as a potent binucleophile, particularly for the synthesis of fused heterocyclic systems.

Ring-Closing Reactions and Heterocycle Formation Pathways

The ortho-diamine arrangement of 3,4-Diaminobenzenesulfonamide is a classic structural motif for the synthesis of fused five- and seven-membered heterocyclic rings through ring-closing or cyclocondensation reactions. nih.govresearchgate.net

Benzimidazole (B57391) Formation: The most common transformation is the condensation with carbonyl compounds to form benzimidazole derivatives. nih.gov This reaction, known as the Phillips condensation, typically involves reacting the diamine with an aldehyde or a carboxylic acid (or its derivative) under acidic conditions. nih.gov

Reaction with Aldehydes: The reaction proceeds through the initial formation of a Schiff base between one amino group and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an oxidation or aromatization to yield the stable benzimidazole ring. nih.gov

Reaction with Carboxylic Acids: The condensation with carboxylic acids requires harsher conditions, often involving strong acids like hydrochloric acid and high temperatures. nih.gov The mechanism involves the formation of an amide intermediate, followed by intramolecular cyclization and dehydration. nih.gov

Benzo[f] ontosight.airesearchgate.netorganic-chemistry.orgtriazepine Formation: The diamine can also react with reagents containing two electrophilic centers to form seven-membered rings like triazepines. For instance, reaction with isothiocyanates can lead to the formation of benzo[f] ontosight.airesearchgate.netorganic-chemistry.orgtriazepine derivatives. researchgate.netnih.gov The general pathway involves the initial reaction of one amino group with the electrophile, followed by an intramolecular ring closure involving the second amino group. nih.gov

The table below summarizes key ring-closing reactions involving o-phenylenediamine (B120857) structures, which are directly applicable to 3,4-Diaminobenzenesulfonamide.

| Reactant | Resulting Heterocycle | General Reaction Conditions | Reference |

|---|---|---|---|

| Aldehydes (R-CHO) | Benzimidazole | Acidic or oxidative conditions | nih.gov |

| Carboxylic Acids (R-COOH) | Benzimidazole | Strong acid (e.g., HCl), heat | nih.gov |

| Isothiocyanates (R-NCS) | Benzo[f] ontosight.airesearchgate.netorganic-chemistry.orgtriazepine derivative | Varies, often involves cyclization promoters | researchgate.netnih.gov |

| Formic Acid | Benzimidazole (unsubstituted at C2) | Acid catalysis, heat | organic-chemistry.org |

Catalytic Influences on Reaction Selectivity and Efficiency

Catalysts play a crucial role in the synthesis of heterocycles from 3,4-Diaminobenzenesulfonamide, enhancing reaction rates, improving yields, and enabling milder reaction conditions. nih.gov The choice of catalyst can significantly influence the efficiency and selectivity of the transformation.

Acid Catalysis: Traditional methods for benzimidazole synthesis often employ strong mineral acids like HCl or sulfonic acids like p-toluenesulfonic acid. nih.gov These catalysts protonate the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine. While effective, these methods can require high temperatures and long reaction times. nih.gov

Metal-Based Catalysis: Modern synthetic methods increasingly utilize metal-based catalysts to improve efficiency and sustainability.

Lewis Acid Catalysts: Metal oxides like Zinc Oxide Nanoparticles (ZnO-NPs) and Zirconia-Alumina (ZrO₂–Al₂O₃) have been shown to be effective catalysts. nih.govresearchgate.net They function by activating the carbonyl group, facilitating both the initial condensation and the subsequent cyclization steps. These catalysts are often recyclable, adding to the environmental benefit of the process. nih.gov

Transition Metal Catalysts: Copper salts, such as CuCl, have been used to catalyze one-pot, three-component reactions to form benzimidazoles in good yields. organic-chemistry.org

Solvent-Free and Microwave-Assisted Reactions: The development of solvent-free reaction conditions, often using solid acid catalysts or microwave irradiation, represents a significant advancement. rsc.org These "green chemistry" approaches can dramatically reduce reaction times from hours to minutes and often result in higher yields with easier product purification. organic-chemistry.org

The following table details various catalytic systems used in reactions with o-phenylenediamines.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Benzimidazole synthesis | Readily available, well-established | nih.gov |

| ZnO Nanoparticles | Benzimidazole synthesis | Higher yield, shorter time, recyclable catalyst | researchgate.net |

| ZrO₂–Al₂O₃ Solid Acid | Benzimidazole synthesis | Good yields, recyclable and reusable catalyst | nih.gov |

| Copper Chloride (CuCl) | One-pot benzimidazole synthesis | Good yields, tolerates various functional groups | organic-chemistry.org |

| Microwave Irradiation | Benzimidazole synthesis | Significant reduction in reaction time, increased yield | organic-chemistry.org |

Theoretical Mechanistic Investigations of this compound Reactions

While specific theoretical studies focused exclusively on 3,4-Diaminobenzenesulfonamide are not extensively documented in the literature, mechanistic investigations of its core structure, o-phenylenediamine, provide significant insights. Density Functional Theory (DFT) is a common computational tool used to explore the reaction mechanisms, transition states, and electronic structures of the reactants and intermediates involved in heterocycle formation. researchgate.net

DFT Studies on Benzimidazole Formation: Computational studies on the condensation of o-phenylenediamine with aldehydes have elucidated the reaction pathway. researchgate.net These studies confirm that the reaction typically proceeds via a multi-step mechanism:

Nucleophilic Attack: One amino group of the diamine attacks the carbonyl carbon of the aldehyde.

Proton Transfer: Intramolecular proton transfers occur to form a carbinolamine intermediate.

Dehydration: The carbinolamine dehydrates to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group performs a nucleophilic attack on the imine carbon, leading to ring closure.

Aromatization: The final step involves the elimination of a hydrogen molecule (or an equivalent oxidation step) to form the stable, aromatic benzimidazole ring.

DFT calculations help to determine the activation energies for each step, identifying the rate-determining step and explaining the role of catalysts in lowering these energy barriers. For example, a catalyst can stabilize the transition state of the initial nucleophilic attack or facilitate the dehydration step. researchgate.net Such theoretical models are invaluable for optimizing reaction conditions and designing more efficient catalytic systems for the synthesis of benzimidazole-based compounds. rsc.org

Computational and Theoretical Studies of 3,4 Diaminobenzenesulfonamide, Dihcl and Its Derivatives

Quantum Chemical Calculations and Molecular Orbital Theory Applications

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to elucidate the geometric and electronic properties of 3,4-diaminobenzenesulfonamide (B1301043) and its analogs. indexcopernicus.com Such studies involve optimizing the molecular structure to find the most stable conformation and calculating various electronic parameters. indexcopernicus.com

Molecular Orbital Theory (MOT) provides a framework for understanding the distribution and energy of electrons within a molecule. quora.combccampus.ca Key aspects of MOT, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. indexcopernicus.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. indexcopernicus.com

In a study on aminobenzene sulfonamides, DFT calculations using the B3LYP method with a 6-31G (d,p) basis set were used to determine these properties. The calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecules. indexcopernicus.com The Molecular Electrostatic Potential (MEP) map is another useful tool derived from these calculations, which reveals the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. indexcopernicus.com

Table 1: Calculated Electronic Properties of Aminobenzene Sulfonamide Isomers using DFT/B3LYP/6-31G(d,p)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Aminobenzenesulfonamide | -8.515 | -3.518 | 4.997 |

| 3-Aminobenzenesulfonamide | -8.413 | -3.612 | 4.801 |

This interactive table summarizes key electronic properties calculated for isomers of aminobenzene sulfonamide, providing insights into their relative reactivity and stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand the interaction between a ligand, such as a derivative of 3,4-diaminobenzenesulfonamide, and its biological target, typically a protein or enzyme. nih.govrjb.ro The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which is often expressed in kcal/mol. rjb.ro For instance, docking studies on sulfonamide derivatives have been used to investigate their binding modes with targets like dihydropteroate (B1496061) synthase (DHPS) and penicillin-binding proteins (PBP-2X). nih.govrjb.ro These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govrjb.ro

Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target interaction over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules, allowing for the assessment of the stability of the docked complex. nih.gov By simulating the behavior of the system in a solvated environment, researchers can confirm if the key interactions predicted by docking are maintained, providing stronger evidence for the proposed binding mode. mdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. nih.gov

Table 2: Example Docking Results for Sulfonamide Derivatives Against a Bacterial Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | Dihydropteroate Synthase | -8.5 | Arg63, Lys221 |

| Derivative B | Penicillin-Binding Protein 2X | -7.8 | Ser337, Thr550 |

This interactive table presents hypothetical docking scores and key residue interactions for sulfonamide derivatives, illustrating how these computational tools are used to evaluate potential drug candidates against bacterial protein targets.

Structure-Activity Relationship (SAR) Elucidation Through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. drugdesign.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. nih.govresearchgate.net 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to build predictive models. nih.govresearchgate.net

These methods involve aligning a series of compounds with known activities and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com Statistical techniques, like Partial Least Squares (PLS) regression, are then used to correlate these fields with the biological activities, resulting in a mathematical model. nih.gov The robustness and predictive power of these models are validated internally (e.g., using leave-one-out cross-validation, q²) and externally with a test set of compounds (r²_pred). mdpi.com The graphical output of these analyses, in the form of contour maps, provides a visual representation of the SAR, indicating regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.net For example, a CoMFA map might show that a bulky, electropositive substituent at a particular position on the benzenesulfonamide (B165840) scaffold is favorable for activity. nih.gov

Table 3: Statistical Results of a 3D-QSAR (CoMFA) Model for a Series of Sulfonamide Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.818 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.917 | Shows a high degree of correlation between predicted and actual activity. |

| F-value | 114.235 | Represents the statistical significance of the model. |

| r²_pred (External validation) | 0.794 | Indicates good predictive power for an external test set. |

| Steric Field Contribution | 67.7% | The steric properties of the molecules are the dominant factor influencing activity. |

This interactive table summarizes the statistical validation parameters for a representative CoMFA model, demonstrating the robustness and predictive capability of such computational approaches in drug design. mdpi.com

In Silico Design and Prediction of Novel 3,4-Diaminobenzenesulfonamide Scaffolds

The insights gained from quantum chemical calculations, docking, MD simulations, and QSAR models are integrated into the in silico design of novel compounds. nih.gov This rational design process aims to create new derivatives based on the 3,4-diaminobenzenesulfonamide scaffold with improved potency, selectivity, and pharmacokinetic properties. nih.gov

The design process can begin with a known active compound or a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov Large virtual libraries of compounds can be screened against a target protein to identify new potential hits. mdpi.com Alternatively, structure-based drug design utilizes the 3D structure of the target's binding site to design novel molecules that fit perfectly and form key interactions. nih.gov

Based on SAR and QSAR findings, specific modifications can be proposed for the 3,4-diaminobenzenesulfonamide core. For example, if a QSAR model indicates that a hydrophobic group is favored in a certain region, novel derivatives incorporating various hydrophobic moieties can be designed. nih.gov The predicted activity of these newly designed compounds can then be evaluated using the established QSAR model or by docking them into the target's active site. nih.govnih.gov This iterative cycle of design, prediction, and evaluation significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Advanced Structural Characterization Methodologies for 3,4 Diaminobenzenesulfonamide, Dihcl and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 3,4-Diaminobenzenesulfonamide (B1301043) dihydrochloride (B599025), ¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region of the spectrum, generally between 6.0 and 8.0 ppm. researchgate.net The formation of the dihydrochloride salt, where the two amino groups are protonated (-NH₃⁺), causes a significant downfield shift of the adjacent aromatic protons due to the electron-withdrawing effect of the ammonium (B1175870) groups. The protons of the ammonium and sulfonamide groups are also observable and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the aromatic carbons are characteristic of their substitution pattern. The carbon atoms bonded to the electron-withdrawing sulfonamide and ammonium groups are typically shifted further downfield. Combining 1D techniques like ¹H and ¹³C NMR with 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure. mdpi.com

Table 1: Predicted NMR Spectral Data for 3,4-Diaminobenzenesulfonamide, diHCl

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic Protons (H-2, H-5, H-6) |

| ¹H | Variable (exchangeable) | Broad Singlet | Sulfonamide Protons (-SO₂NH₂) |

| ¹H | Variable (exchangeable) | Broad Singlet | Ammonium Protons (-NH₃⁺) |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying the functional groups present in a compound.

In the IR spectrum of 3,4-Diaminobenzenesulfonamide dihydrochloride, characteristic absorption bands confirm its key structural features. The N-H stretching vibrations of the protonated amino groups (-NH₃⁺) and the sulfonamide group (-SO₂NH₂) are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group produce strong, distinct bands typically located around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Vibrations corresponding to the aromatic ring, including C=C stretching, are observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. ojp.gov For instance, the symmetric stretching of the S=O bonds and the breathing modes of the aromatic ring often yield strong Raman signals. nih.gov The low interference from water makes Raman spectroscopy a valuable tool for analyzing aqueous samples. currentseparations.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (-NH₃⁺, -SO₂NH₂) | 3100 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| S=O Asymmetric Stretch | 1300 - 1350 | IR |

| S=O Symmetric Stretch | 1120 - 1160 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of the free base, 3,4-Diaminobenzenesulfonamide, is C₆H₉N₃O₂S. nih.gov

In a typical mass spectrum, the molecule is first ionized. The intact ionized molecule is observed as the molecular ion peak (M⁺). For 3,4-Diaminobenzenesulfonamide, the molecular ion would correspond to the mass of its chemical formula. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental composition.

Under the energetic conditions of techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecular structure. Common fragmentation pathways for sulfonamides include the cleavage of the C-S and S-N bonds. libretexts.org For 3,4-Diaminobenzenesulfonamide, expected fragmentation could involve the loss of SO₂ (64 Da) or the sulfonamide group (-SO₂NH₂, 80 Da), as well as cleavages related to the amino groups. miamioh.edu

Table 3: Plausible Mass Spectrometry Fragments for 3,4-Diaminobenzenesulfonamide

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 187 | [M]⁺ (Molecular Ion) | - |

| 123 | [M - SO₂]⁺ | SO₂ |

| 107 | [M - SO₂NH₂]⁺ | SO₂NH₂ |

Note: Fragmentation patterns depend heavily on the ionization technique used (e.g., EI, ESI).

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov The final output is a detailed structural model that includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. mdpi.com

For sulfonamide-containing molecules, X-ray crystallography reveals important details about intermolecular interactions, such as hydrogen bonding involving the sulfonamide and amino groups, which dictate the crystal packing. nih.gov While a specific crystal structure for 3,4-Diaminobenzenesulfonamide dihydrochloride is not detailed here, analysis of similar sulfonamide structures shows they often crystallize in systems like monoclinic or triclinic. researchgate.netresearchgate.net

Table 4: Example Crystallographic Data for a Representative Sulfonamide Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.031 |

| b (Å) | 33.12 |

| c (Å) | 13.149 |

| β (°) | 119.63 |

Data is illustrative and based on a known sulfonamide structure. researchgate.net

Chromatographic Purity and Separation Techniques (e.g., HPLC-DAD-MS)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is crucial for assessing the purity of 3,4-Diaminobenzenesulfonamide dihydrochloride and its synthetic products.

A common HPLC method for this type of polar, aromatic compound is reversed-phase chromatography. In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape. nih.gov

Coupling HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides comprehensive analytical data. The DAD records the UV-visible spectrum of each eluting peak, which helps in the identification of chromophoric compounds. researchgate.net The MS detector provides mass information for each component, confirming its identity and molecular weight. This hyphenated technique, HPLC-DAD-MS, is a powerful tool for purity assessment, stability studies, and the identification of impurities or reaction byproducts. researchgate.net

Table 5: Typical HPLC-DAD-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (e.g., 254 nm, 280 nm); ESI-MS |

Chemical Applications of 3,4 Diaminobenzenesulfonamide, Dihcl in Advanced Organic Synthesis

Role as a Key Intermediate for Complex Chemical Architectures

3,4-Diaminobenzenesulfonamide (B1301043), diHCl serves as a pivotal intermediate in the synthesis of complex chemical structures, primarily due to the reactive nature of its vicinal diamino groups. These ortho-diamines are precursors for the formation of various heterocyclic systems. One of the most prominent applications is in the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. mdpi.comsapub.org

The classical and widely utilized method for quinoxaline (B1680401) synthesis involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. sapub.org In this context, 3,4-diaminobenzenesulfonamide acts as the ortho-phenylenediamine component. The reaction proceeds through a cyclocondensation mechanism, where the two amino groups react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine (B50134) ring fused to the benzene (B151609) ring, resulting in a quinoxaline scaffold. The presence of the sulfonamide group on the benzene ring of the starting material imparts specific physicochemical properties to the resulting quinoxaline-sulfonamide derivatives, which can be crucial for their biological activity and other applications.

The synthesis of quinoxaline-sulfonamides highlights the role of 3,4-diaminobenzenesulfonamide as a key building block for creating complex, multi-functional molecules. The resulting quinoxaline core can be further modified at various positions to generate a library of compounds with diverse biological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer agents. mdpi.com

Development of Chemical Probes and Tools

The structural features of 3,4-diaminobenzenesulfonamide, diHCl make it a suitable candidate for the development of chemical probes and tools, particularly fluorescent probes. The ortho-diamine functionality can be utilized to construct heterocyclic systems that often form the core of fluorescent dyes. While direct synthesis of fluorescent probes from this compound is an area of ongoing research, the principles of fluorescent probe design suggest its potential utility.

For instance, many fluorescent probes are based on intramolecular charge transfer (ICT) mechanisms, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. The amino groups of 3,4-diaminobenzenesulfonamide can act as electron-donating moieties. Through chemical modification, such as condensation with suitable aldehydes or other reagents, it is possible to create extended π-systems and incorporate electron-withdrawing groups, leading to the generation of fluorescent molecules.

The synthesis of such probes would involve the reaction of the diamine with specific reagents to form a fluorophore. The sulfonamide group can also be functionalized to attach the probe to a molecule of interest or to modulate its solubility and cellular localization. The development of fluorescent probes derived from this compound could enable the visualization and tracking of biological processes and molecules within living cells.

Precursor in Materials Chemistry Research

In the realm of materials chemistry, diamines are fundamental monomers for the synthesis of polyamides, a class of polymers known for their high strength, thermal stability, and chemical resistance. This compound, with its two primary amino groups, can be employed as a diamine monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to produce novel polyamides. scielo.brnih.gov

The incorporation of the sulfonamide group into the polymer backbone is expected to confer unique properties to the resulting polyamides. The sulfonamide moiety can introduce increased polarity, potential for hydrogen bonding, and improved solubility in certain organic solvents. Furthermore, the presence of the sulfonamide group may enhance the thermal stability and flame retardant properties of the polymer.

The synthesis of these specialized polyamides would typically involve a solution polycondensation reaction. The diamine (3,4-diaminobenzenesulfonamide) is dissolved in a suitable aprotic polar solvent, and a diacyl chloride is added to initiate the polymerization. The resulting polyamide precipitates from the solution and can be isolated and characterized. The properties of the synthesized polyamides, such as molecular weight, thermal stability (evaluated by thermogravimetric analysis), and solubility, would be dependent on the specific diacyl chloride used and the reaction conditions. The development of such sulfonamide-containing polyamides could lead to new materials with tailored properties for advanced applications.

Design and Synthesis of Chemically Active Molecules

The scaffold of this compound is a valuable starting point for the design and synthesis of a variety of chemically and biologically active molecules. The presence of both the sulfonamide group, a well-known pharmacophore, and the reactive diamino functionality allows for the creation of diverse molecular structures with potential therapeutic applications.

Enzyme Inhibitor Design Based on Molecular Interactions (e.g., Carbonic Anhydrase, Glyoxalase I)

Carbonic Anhydrase Inhibitors: The benzenesulfonamide (B165840) moiety is a classic zinc-binding group and a key pharmacophore in the design of carbonic anhydrase (CA) inhibitors. nih.govnih.govtaylorandfrancis.com Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.comnih.gov The primary sulfonamide group (-SO₂NH₂) of 3,4-diaminobenzenesulfonamide can coordinate to the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of the enzyme.

The 3,4-diamino substitution pattern on the benzenesulfonamide scaffold offers opportunities for further molecular modifications to enhance inhibitory potency and isoform selectivity. The amino groups can be functionalized to introduce various substituents that can interact with amino acid residues in the active site of different CA isoforms, leading to improved binding affinity and selectivity. For example, one of the amino groups can be acylated or converted into a thiourea (B124793) to introduce additional hydrogen bonding interactions. rug.nl

| Compound Type | Target Enzyme | Key Structural Feature | Potential Therapeutic Application |

|---|---|---|---|

| Benzenesulfonamide derivatives | Carbonic Anhydrase (CA) | Primary sulfonamide group for zinc binding | Glaucoma, Epilepsy, Cancer |

| Thiourea-sulfonamides | Carbonic Anhydrase (CA) | Thiourea moiety for additional interactions | Enhanced inhibitory potency and solubility |

Glyoxalase I Inhibitors: The glyoxalase I (Glo-I) enzyme is a key component of the glyoxalase system, which detoxifies cytotoxic methylglyoxal, a byproduct of glycolysis. nih.gov Cancer cells often exhibit high glycolytic activity and, consequently, elevated levels of methylglyoxal, making Glo-I a potential target for anticancer drug development. nih.gov

Derivatives of benzenesulfonamide have been investigated as inhibitors of Glo-I. nih.govresearchgate.net For instance, a series of diazenylbenzenesulfonamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against human Glo-I. nih.gov The design of these inhibitors often involves the incorporation of a zinc-binding group, as Glo-I is a zinc-containing enzyme. The sulfonamide moiety can potentially act as such a group. The 3,4-diamino functionality of 3,4-diaminobenzenesulfonamide can be diazotized and coupled with various aromatic or heterocyclic moieties to generate a library of diazenylbenzenesulfonamide derivatives for screening as Glo-I inhibitors. nih.gov Molecular docking studies can be employed to understand the binding modes of these compounds within the active site of Glo-I and to guide the design of more potent inhibitors.

| Compound Type | Target Enzyme | Design Strategy | Potential Therapeutic Application |

|---|---|---|---|

| Diazenylbenzenesulfonamide derivatives | Glyoxalase I (Glo-I) | Incorporation of a zinc-binding group and diverse substituents | Anticancer agents |

Scaffold for Heterocyclic Compound Development

The ortho-diamine functionality of this compound makes it an excellent scaffold for the synthesis of a variety of heterocyclic compounds through cyclization reactions. mdpi.com These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals.

Benzimidazoles: One of the most common applications of ortho-phenylenediamines is in the synthesis of benzimidazoles. rsc.orgnih.gov The reaction of 3,4-diaminobenzenesulfonamide with aldehydes or carboxylic acids (or their derivatives) under appropriate conditions leads to the formation of a benzimidazole (B57391) ring fused to the sulfonamide-bearing benzene ring. researchgate.netnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate followed by cyclization and aromatization. The resulting benzimidazole-sulfonamide derivatives are of significant interest in medicinal chemistry due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Triazoles: The vicinal diamines can also be utilized in the synthesis of triazole derivatives. For example, diazotization of one of the amino groups followed by an intramolecular cyclization or reaction with a suitable coupling partner can lead to the formation of benzotriazoles. Alternatively, reactions with reagents containing adjacent nitrogen atoms can be explored to construct 1,2,3- or 1,2,4-triazole (B32235) rings. frontiersin.orgnih.govnih.gov The resulting sulfonamide-substituted triazoles are a class of compounds with a wide range of biological activities.

The versatility of this compound as a scaffold for heterocyclic synthesis allows for the generation of diverse libraries of compounds for drug discovery and development. The sulfonamide group provides a handle for modulating the physicochemical properties and biological activity of the resulting heterocyclic molecules.

Intellectual Property and Patent Landscape Surrounding 3,4 Diaminobenzenesulfonamide, Dihcl Chemistry

Analysis of Key Patents in Synthesis and Derivatization

The patent literature concerning 3,4-Diaminobenzenesulfonamide (B1301043) and its immediate precursors primarily focuses on efficient synthesis methods and the subsequent derivatization to create a wide array of functional molecules.

A pivotal area of patenting revolves around the synthesis of the core structure, 3,4-diaminobenzenesulfonic acid. One key patent outlines a process for its preparation by reacting 1,2-diaminobenzene with anhydrous sulfuric acid or oleum. This process involves stirring the mixture at elevated temperatures (100-160°C) for a prolonged period, followed by precipitation of the product by adding water or ice to reduce the sulfuric acid concentration. This method provides a direct route to the sulfonic acid precursor of the target compound.

While patents specifically detailing the conversion of 3,4-diaminobenzenesulfonic acid to 3,4-Diaminobenzenesulfonamide, diHCl are less common, as this can be considered a standard chemical transformation, the derivatization of the core molecule is a rich area of intellectual property. Patents in this domain showcase the versatility of the 3,4-diaminobenzenesulfonamide scaffold. For instance, derivatives of aminobenzenesulfonamides have been patented as anti-arrhythmic agents. These patents describe the modification of the sulfonamide nitrogen with various aminoalkyl groups to enhance the therapeutic properties of the molecule.

Another significant area of derivatization is in the development of novel polymers. Aromatic diamines, including structures related to 3,4-Diaminobenzenesulfonamide, are valuable as chain extenders in the production of urethane (B1682113) and urea (B33335) polymers. Patents in this field focus on the synthesis of substituted meta-phenylenediamines that can be incorporated into polymer chains to impart specific properties.

The following interactive table summarizes key patents related to the synthesis and derivatization of compounds structurally related to 3,4-Diaminobenzenesulfonamide.

| Patent Number | Title | Key Innovation |

| EP1400507A1 | Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid | A method for synthesizing 3,4-diaminobenzenesulfonic acid by sulfonating 1,2-diaminobenzene with sulfuric acid, providing a foundational route to the core structure. |

| US4698445A | 4-amino benzenesulfonamides | Describes N-aminoalkyl(aminophenyl)sulfonic acid amides as anti-arrhythmic agents, showcasing derivatization of the sulfonamide group for pharmaceutical applications. |

| US4973760A | Aromatic diamines | Details the use of substituted meta-phenylenediamines as chain extenders for urethane and urea polymers, highlighting the application of such diamines in polymer chemistry. |

| US6803484B2 | Sulfonamide derivatives | Discloses sulfonamide derivatives for treating psychiatric and neurological disorders, indicating the broad therapeutic potential of derivatized aminobenzenesulfonamides. google.com |

| CN101445473A | Wholly aromatic side chain type sulfonated diamine and preparation method thereof | Presents the synthesis of sulfonated diamines for use in proton-conducting membranes for fuel cells, demonstrating the utility of these compounds in advanced materials. google.com |

Patenting Trends and Innovation in 3,4-Diaminobenzenesulfonamide Chemistry

The patenting trends surrounding 3,4-Diaminobenzenesulfonamide chemistry have evolved, reflecting shifts in industrial and scientific priorities. Initially, the focus was on establishing efficient and scalable synthetic routes to the core molecule and its immediate precursors. However, over time, the innovation landscape has expanded significantly, with a greater emphasis on the development of novel derivatives with specific functionalities.

A major trend in the patent literature is the use of 3,4-Diaminobenzenesulfonamide and related aromatic diamine sulfonamides as building blocks in the pharmaceutical industry. The presence of two amine groups and a sulfonamide moiety provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery. Patents in this area often claim novel derivatives with applications in a wide range of therapeutic areas, including cardiovascular disease, neurological disorders, and infectious diseases.

In the realm of materials science, there is a growing interest in incorporating sulfonated aromatic diamines into high-performance polymers. The sulfonic acid group can impart desirable properties such as improved thermal stability, flame retardancy, and ion conductivity. This has led to a number of patents for novel polyimides and other polymers derived from these monomers, with applications in areas like fuel cells, water purification membranes, and electronics. google.com

Another notable trend is the use of these compounds as intermediates in the synthesis of dyes and pigments. The aromatic diamine structure is a common feature in many classes of chromophores, and the sulfonamide group can be used to modify the solubility and coloristic properties of the final dye molecule.

The following interactive table illustrates the diverse areas of innovation where 3,4-Diaminobenzenesulfonamide and its derivatives are being patented.

| Application Area | Description of Innovation |

| Pharmaceuticals | Design and synthesis of novel sulfonamide derivatives with specific biological activities, targeting a wide range of diseases. This includes the development of enzyme inhibitors and receptor modulators. |

| Polymer Chemistry | Use as monomers or chain extenders to create high-performance polymers with enhanced thermal, mechanical, and conductive properties. |

| Materials Science | Development of advanced materials such as proton-exchange membranes for fuel cells and ion-exchange resins for water treatment, leveraging the ionic properties of the sulfonic acid group. google.com |

| Dyes and Pigments | Utilization as key intermediates in the synthesis of a variety of colorants, where the aromatic diamine structure forms the basis of the chromophore. |

| Agrochemicals | Exploration of sulfonamide derivatives as potential herbicides, fungicides, and insecticides, although this is a less prominent area of patenting compared to pharmaceuticals. |

Future Directions and Emerging Research Avenues for 3,4 Diaminobenzenesulfonamide, Dihcl

Chemoinformatic and Machine Learning Approaches for Compound Discovery

The integration of chemoinformatics and machine learning into the drug discovery pipeline has revolutionized the identification and optimization of novel compounds. nih.govmdpi.com These computational techniques can be powerfully applied to the 3,4-Diaminobenzenesulfonamide (B1301043) scaffold to explore its potential in developing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool for correlating the physicochemical properties of a series of compounds with their biological activities. nih.gov For derivatives of 3,4-Diaminobenzenesulfonamide, 2D and 3D-QSAR models can be developed to predict their inhibitory activity against various biological targets. nih.govresearchgate.net By systematically modifying the scaffold and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), researchers can build statistically robust models to guide the synthesis of more potent analogues. nih.govchemijournal.com For instance, contour plots from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can highlight specific regions around the scaffold where bulky, hydrophobic, or electrostatic substituents may enhance binding to a target protein. nih.gov

Another powerful approach is pharmacophore-based virtual screening. researchgate.netnih.govmdpi.com A pharmacophore model can be generated based on the key structural features of 3,4-Diaminobenzenesulfonamide required for a specific biological interaction. This model, comprising features like hydrogen bond donors, acceptors, and aromatic rings, can then be used to rapidly screen large chemical databases (such as the ZINC database) for new molecules that match the query. nih.gov Hits from this virtual screening can then be subjected to molecular docking simulations to predict their binding affinity and interaction modes within the active site of a target protein, prioritizing them for synthesis and experimental testing. nih.govchemrxiv.org These combined computational methods offer a time- and cost-effective strategy to unlock the therapeutic potential of novel compounds derived from the 3,4-Diaminobenzenesulfonamide core structure. nih.gov

| Parameter | Value | Description |

| Model Type | 3D-QSAR (CoMFA) | Correlates 3D structural properties with biological activity. |

| Training Set Size | 30 compounds | Number of derivative compounds used to build the model. |

| Test Set Size | 10 compounds | Number of derivative compounds used to validate the model. |

| Correlation Coefficient (r²) | 0.95 | A measure of how well the model fits the training data. |

| Cross-validated r² (q²) | 0.78 | An indicator of the model's internal predictive ability. |

| External Validation (pred_r²) | 0.82 | A measure of the model's ability to predict the activity of the external test set. |

Green Chemistry Principles in 3,4-Diaminobenzenesulfonamide Synthesis

The synthesis of sulfonamides has traditionally relied on methods that are often inefficient and generate significant chemical waste. ucl.ac.uksigmaaldrich.com The modern emphasis on sustainable chemical manufacturing necessitates the adoption of green chemistry principles for the synthesis of 3,4-Diaminobenzenesulfonamide and its derivatives. unibo.it

A key focus of green synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives. researchgate.net Water has been successfully employed as a solvent for sulfonamide synthesis, allowing for simple product isolation through filtration and avoiding the use of organic bases. researchgate.netrsc.org Other green solvents, such as cyclopentyl methyl ether, have been used in enzymatic amide bond formation, a process that can be adapted for sulfonamide synthesis. nih.gov The use of catalyst-free methods, where amines and sulfonyl chlorides react directly in water or ethanol (B145695) at room temperature, further enhances the sustainability of the process. researchgate.net

Innovations in catalysis also play a crucial role. The development of magnetically recoverable nanocatalysts offers a sustainable approach, as these catalysts can be easily separated from the reaction mixture and reused multiple times, minimizing waste. nih.gov For the core reaction of forming the sulfonamide bond, newer methods are being developed that are more atom-economical. For example, a rapid and efficient protocol using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol-water system has been shown to produce high yields with reduced reaction times and minimal excess reagents. tandfonline.com Furthermore, solvent-free mechanochemical approaches, which involve the solid-state reaction of starting materials mediated by grinding, represent a significant advancement. rsc.org This technique can be used for the one-pot synthesis of sulfonamides from disulfides, avoiding bulk solvents entirely. rsc.org Applying these diverse green strategies to the manufacturing of 3,4-Diaminobenzenesulfonamide can drastically reduce its environmental impact. rsc.org

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvent | Dichloromethane (DCM), other chlorinated solvents | Water, Ethanol, PEG-400, Cyclopentyl methyl ether, or solvent-free. rsc.orgnih.govtandfonline.com |

| Catalyst/Reagent | Stoichiometric coupling reagents (e.g., EDC, HATU), organic bases. ucl.ac.uk | Catalytic (e.g., magnetic nanocatalysts), biocatalytic (e.g., lipase), or catalyst-free. nih.govnih.gov |

| Energy Input | Often requires heating over extended periods. | Microwave-assisted, mechanochemical (ball milling), or room temperature reactions. rsc.orgnih.gov |

| Byproducts | Large quantities of reagent-derived waste. | Minimal byproducts (e.g., water, reusable catalysts). nih.gov |

| Work-up | Complex extraction and purification steps. | Simple filtration or direct isolation of the product. rsc.org |

Advanced Functional Material Design Utilizing 3,4-Diaminobenzenesulfonamide Scaffolds

The unique structure of 3,4-Diaminobenzenesulfonamide, with its multiple reactive sites (two amino groups and a sulfonamide moiety), makes it an excellent candidate for designing advanced functional materials. ontosight.ai Its incorporation into polymers, metal-organic frameworks (MOFs), and other supramolecular structures can yield materials with novel properties for a range of applications.

The presence of two distinct amino groups allows 3,4-Diaminobenzenesulfonamide to act as a monomer or cross-linking agent in polymerization reactions. It can be used to synthesize novel polyamides or polyimides. google.com Specifically, the incorporation of sulfonated diamine monomers is a well-established strategy for creating sulfonated polyimides, which are of great interest as proton-exchange membranes in fuel cells. researchgate.net The sulfonic acid group provides the necessary proton conductivity.

In the burgeoning field of metal-organic frameworks (MOFs), 3,4-Diaminobenzenesulfonamide can serve as a functional organic linker. nih.govrsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. nih.gov By using this diamino-functionalized molecule as the linker, it is possible to create MOFs with tailored pore environments. The amino groups within the pores can act as active sites for selective adsorption, catalysis, or sensing. nih.gov For example, amino-functionalized MOFs have shown excellent capabilities for selectively capturing metal ions like gold from waste streams. nih.gov Such materials could also be designed as fluorescent sensors, where the binding of a target analyte (e.g., metal ions) to the amino or sulfonamide groups causes a detectable change in fluorescence. frontiersin.orgrsc.org The development of sensors for umami substances, for instance, has been linked to the chemical structure of modifiers on sensor electrodes, a principle that could be applied using this scaffold. mdpi.com

| Material Type | Role of 3,4-Diaminobenzenesulfonamide | Potential Applications |

| Sulfonated Polyimides | Sulfonated diamine monomer. researchgate.net | Proton-exchange membranes for fuel cells, water purification. |

| Aromatic Copolyamides | Diamine monomer to improve solubility and shaping properties. google.com | High-strength fibers and films. |

| Metal-Organic Frameworks (MOFs) | Functional organic linker/ligand. rsc.org | Selective gas separation, catalysis, chemical sensing, targeted drug delivery. nih.gov |

| Fluorescent Sensors | Core scaffold linking a fluorophore to a receptor. | Detection of metal ions (e.g., Zn(II)) in biological or environmental samples. rsc.org |

| Functionalized Polymers | Monomer for synthesizing polymers with tertiary sulfonium (B1226848) groups. | Protein stabilization, biocompatible materials. nih.gov |

Q & A

Q. What safety protocols are essential for handling this compound in a research setting?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Monitor airborne particles via HEPA filters. For acute toxicity, reference LD data from structurally related sulfonamides (e.g., Ethambutol DiHCl: oral LD in rats = 6800 mg/kg) and adhere to OSHA hazard guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.